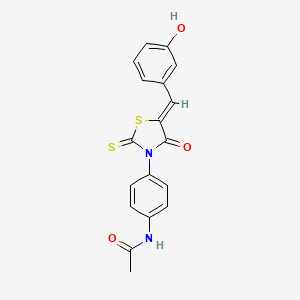

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Vue d'ensemble

Description

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thioxothiazolidinone core, which is often associated with biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Mécanisme D'action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This results in a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production, leading to a decrease in pigmentation .

Result of Action

The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This suggests that the compound could have potential applications in conditions related to hyperpigmentation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the following steps:

Formation of the Thioxothiazolidinone Core: This is achieved by reacting a suitable thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.

Benzylidene Formation: The thioxothiazolidinone intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.

Acetamide Formation: Finally, the benzylidene derivative is reacted with 4-aminophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of saturated thioxothiazolidinone derivatives.

Substitution: Formation of substituted acetamide derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibits several promising biological activities:

-

Antimicrobial Properties :

- The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

-

Antioxidant Activity :

- Studies have demonstrated that it possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- Preliminary data suggests that this compound may reduce inflammation, making it a candidate for treating inflammatory disorders.

Case Studies

Several studies have documented the applications and effects of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated its inhibitory effects against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

-

Oxidative Stress Research :

- Research focused on its role as an antioxidant showed that it effectively scavenges free radicals in vitro, indicating its potential use in formulations aimed at reducing oxidative damage.

-

Inflammation Model :

- In vivo studies using animal models demonstrated that administration of the compound significantly reduced markers of inflammation, suggesting therapeutic potential for conditions like arthritis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one: Similar in structure but with different substituents on the benzylidene moiety.

Thiazolidinediones: A class of compounds with a thiazolidinedione core, known for their antidiabetic properties.

Benzylidene Derivatives: Compounds with a benzylidene group, often studied for their biological activities.

Uniqueness

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is unique due to its combination of a thioxothiazolidinone core and a benzylidene moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Activité Biologique

The compound (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a thioxothiazolidinyl-acetamide derivative that has garnered interest due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a thioxothiazolidine core linked to a phenylacetamide moiety. The synthesis typically involves the condensation of appropriate aldehydes with thioxothiazolidinone derivatives, followed by further modifications to enhance biological activity. Spectroscopic techniques such as FTIR and NMR are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thioxothiazolidinyl-acetamides, including our compound of interest:

- Urease Inhibition : A series of thioxothiazolidinyl-acetamides were evaluated for their urease inhibitory activity. The most active compounds showed IC₅₀ values ranging from 1.47 to 9.274 µM, significantly outperforming the standard hydroxyurea (IC₅₀ = 100 µM) .

- Antibacterial Activity : The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated superior efficacy compared to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) as low as 0.004–0.03 mg/mL against sensitive strains .

- Biofilm Inhibition : Notably, certain derivatives showed up to 37% inhibition of biofilm formation in Staphylococcus aureus at a concentration of 512 µg/mL, indicating potential for use in preventing biofilm-associated infections .

Anticancer Activity

The cytotoxic effects of thioxothiazolidinone derivatives have been investigated against various cancer cell lines:

- Cell Line Studies : The compound demonstrated mild-to-moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines . The mechanism appears to involve apoptosis induction, although detailed pathways remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Functional Groups : Modifications in the phenyl ring and variations in the thioxothiazolidine substituents significantly influence both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups has been shown to enhance potency .

Research Findings Summary

Case Study 1: Urease Inhibition

In a study focusing on urease inhibitors, several derivatives were synthesized and tested against Proteus vulgaris. Compounds 6e and 6i emerged as the most potent agents with IC₅₀ values of 15.27 ± 2.40 and 17.78 ± 3.75 µg/mL respectively, showcasing their potential in treating urease-related conditions such as urinary tract infections .

Case Study 2: Anticancer Efficacy

A comparative analysis of various thioxothiazolidinone derivatives revealed that modifications at the R position significantly affected cytotoxicity profiles against cancer cells. Compounds with specific substitutions showed enhanced efficacy in inducing apoptosis in K562 cells, suggesting a promising avenue for further development in cancer therapeutics .

Propriétés

IUPAC Name |

N-[4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-5-7-14(8-6-13)20-17(23)16(25-18(20)24)10-12-3-2-4-15(22)9-12/h2-10,22H,1H3,(H,19,21)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVYNBEUGDFSB-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.